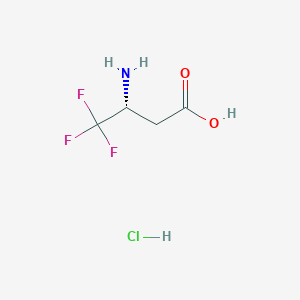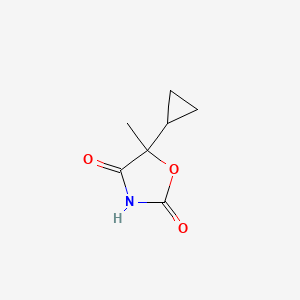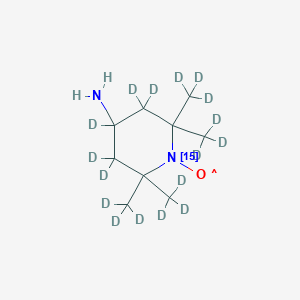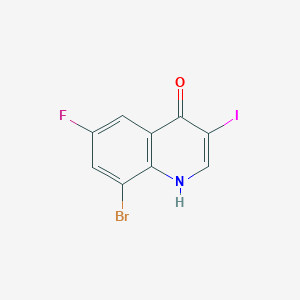
5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one
説明
5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one (BCDDP) is a small molecule that has been used in a variety of scientific research applications. It is a synthetic compound that is not found in nature and has a wide range of biochemical and physiological effects. BCDDP has been used in lab experiments to study several biological processes, including enzymatic activity, gene expression, and protein-protein interactions.
科学的研究の応用
Antitumor Activity
The compound has been studied for its potential in antitumor activity . It’s been found that derivatives of this compound, such as pyridinesulfonamide, can inhibit the activity of PI3Kα kinase, which is significant in cancer research . The ability to modulate this kinase activity suggests that 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one could be a valuable asset in developing new anticancer therapies.
Enantiomer Synthesis and Analysis
The synthesis of enantiomers of related compounds has been achieved, and their stereostructures have been researched . This is crucial because the different enantiomers of a compound can have vastly different biological activities. The ability to synthesize and analyze these enantiomers means that 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one could be used in the development of more targeted and effective pharmaceuticals.
PI3K Inhibition
This compound’s derivatives have been selected as inhibitors for phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth, proliferation, differentiation, motility, and survival . This application is particularly relevant in the context of diseases such as cancer, where PI3K inhibitors can play a role in controlling disease progression.
Organocatalysis
There is potential use for sulfonamide compounds in (stereoselective) organocatalysis due to their capacity for forming fairly weak hydrogen bonds and increasing acidity compared to the amide group . This application could be significant in chemical synthesis and pharmaceutical manufacturing processes.
Antibacterial and Antiviral Properties
Sulfonamides, which are related to this compound, have historically been used as antibacterial agents. They possess a range of biological activities, including antibacterial and antiviral effects . Research into the applications of 5-Bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one could extend into these areas, potentially leading to the development of new treatments for bacterial and viral infections.
Drug Design and Discovery
The compound’s structure is important in the design of drug candidates. Its derivatives have been used in the design of novel drugs, suggesting that it could be a key fragment in the development of new therapeutic agents .
特性
IUPAC Name |
5-bromo-3-chloro-1-(difluoromethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-3-1-4(8)5(12)11(2-3)6(9)10/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDYMDCPCPHWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803601-66-2 | |
| Record name | 5-bromo-3-chloro-1-(difluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



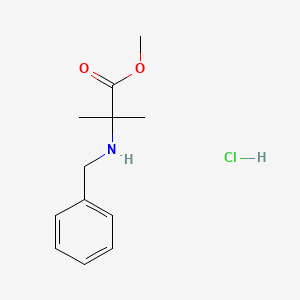

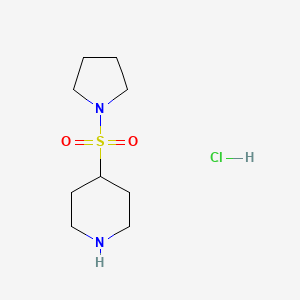


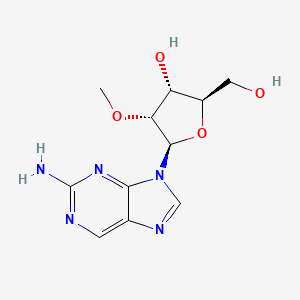
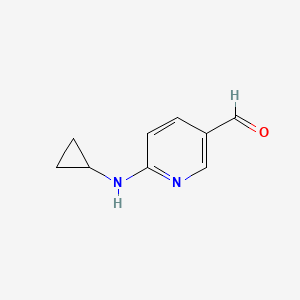
![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)
![6-Bromo-1,3-dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1382423.png)
